molecular formula C5H9NO2 B091308 N,N-dimethyl-2-oxopropanamide CAS No. 19432-30-5

N,N-dimethyl-2-oxopropanamide

Cat. No. B091308
CAS RN: 19432-30-5
M. Wt: 115.13 g/mol
InChI Key: JKKHZEVHQJZTNQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxopropanamide is a chemical compound that is part of a broader class of amides with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss N,N-dimethyl-2-oxopropanamide, they do provide insights into similar compounds, which can be used to infer some of the properties and reactions of N,N-dimethyl-2-oxopropanamide.

Synthesis Analysis

The synthesis of related compounds, such as 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . This suggests that N,N-dimethyl-2-oxopropanamide could be synthesized through similar methods, utilizing its reactivity with various reagents to produce a range of derivatives.

Molecular Structure Analysis

The molecular structure of compounds closely related to N,N-dimethyl-2-oxopropanamide has been studied using X-ray diffraction analysis. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined, revealing intermolecular hydrogen bonds of the type N-H…O . This information can be extrapolated to suggest that N,N-dimethyl-2-oxopropanamide may also form similar hydrogen bonds, influencing its crystalline structure and stability.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-2-oxopropanamide can be inferred from the synthesis of related compounds. For example, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is used as a synthon for reductive amination reactions with primary and secondary amines . This indicates that N,N-dimethyl-2-oxopropanamide could potentially undergo similar reductive amination reactions, expanding its utility in the synthesis of various amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N,N-dimethyl-2-oxopropanamide have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations, including AIM topological analysis and spectroscopic profiling (FT-IR, FT-Raman, NMR, and UV-Visible), have been used to study the structure and properties of 2,2-dimethyl-N-(2-pyridinyl)propanamide . These studies provide insights into the conformational stability, electronic structure, and reactivity of the molecule, which can be related to N,N-dimethyl-2-oxopropanamide to predict its behavior in different chemical environments.

Scientific Research Applications

  • Synthesis of derivatives: A method for synthesizing derivatives of N,N-dimethyl-2-oxopropanamide has been developed, demonstrating its utility in the preparation of complex organic compounds (Kobayashi et al., 2009).

  • Reaction mechanisms: Studies have examined the reaction mechanisms involving N,N-dimethyl-2-oxopropanamide, such as the formation of 1,3-dimethylquinol-2-one through a stepwise reaction pathway (Gilbert & Blackburn, 1990).

  • Fine chemical production: Research has focused on the synthesis of N,N-dimethylpropanamide (DMAA), an important fine chemical, using N,N-dimethyl-2-oxopropanamide as a raw material. This highlights its role in industrial chemical processes (Pu Zhong-wei, 2008).

  • Microreactor applications: N,N-dimethyl-2-oxopropanamide has been used in microchannel reactors for synthesizing DMAA, showcasing its application in novel chemical processing technologies (Chen Guangwen, 2009).

  • Aroma production in wine: An intermediate in the formation of certain aromas in wine, involving reactions with N,N-dimethyl-2-oxopropanamide, has been identified, illustrating its relevance in food science and flavor chemistry (Marchand et al., 2002).

  • Photoreactions in solvents: Studies on the photoreactions of N,N-dimethylpyruvamide, a related compound, in different solvents provide insights into its chemical behavior under various conditions (Shima et al., 1984).

  • Medicinal applications: Research has explored the use of related dimethyl compounds in medical contexts, such as the treatment of Parkinson's disease and organophosphate poisoning, indicating potential therapeutic applications (Peter et al., 2010), (Li et al., 2014).

  • Organic chemistry roles: N,N-dimethylformamide, a closely related compound, has been shown to have multiple roles in organic chemistry beyond being a solvent, such as acting as a reagent, catalyst, and stabilizer (Heravi et al., 2018).

properties

IUPAC Name

N,N-dimethyl-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKHZEVHQJZTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-oxopropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kahn, TC Bruice - Bioorganic & medicinal chemistry, 2000 - Elsevier
The molecular structures and barriers for the internal rotation around the OCCO single bond in four α-ketoamides and eight α-ketocarbonyls have been determined from the MP3/aug-…
Number of citations: 21 www.sciencedirect.com
C Dell'Erba, M Novi, G Petrillo, C Tavani - Tetrahedron, 1996 - Elsevier
The reactions of the enolates of tert-butyl alkanoates2 and N, N-dialkylalkanamides3 with tert-butylp-tolylazo sulfide1 in THF furnish good yields of the correspondingα-p-…
Number of citations: 11 www.sciencedirect.com

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